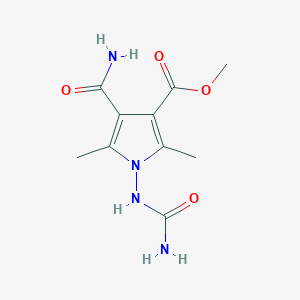
Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with carbamoyl and carbamoylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with carbamoyl and carbamoylamino groups. Examples include:
- 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 4-Carbamoyl-1-Beta-D-Ribofuranosyl-Imidazolium-5-Olate-5’-Phosphate
Uniqueness
Methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethyl-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94126-57-5 |
|---|---|
Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 4-carbamoyl-1-(carbamoylamino)-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H14N4O4/c1-4-6(8(11)15)7(9(16)18-3)5(2)14(4)13-10(12)17/h1-3H3,(H2,11,15)(H3,12,13,17) |
InChI Key |
FNHZIWUBNOYJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1NC(=O)N)C)C(=O)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















